molecular formula C16H23NO4S B558066 Boc-Cys(Mbzl)-OH CAS No. 61925-77-7

Boc-Cys(Mbzl)-OH

Cat. No.: B558066
CAS No.: 61925-77-7
M. Wt: 325.4 g/mol
InChI Key: ROHFNLRQFUQHCH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Cys(Mbzl)-OH, with the CAS RN 61925-77-7, is a protected cysteine derivative essential for solid-phase peptide synthesis (SPPS). This compound features an acid-labile tert-butoxycarbonyl (Boc) group protecting the alpha-amino group and an S-(4-methylbenzyl) (Mbzl) group protecting the thiol side chain. The primary function of this compound is to prevent unwanted side reactions, such as oxidation or alkylation of the reactive cysteine thiol, during the peptide assembly process . The Boc group is compatible with the Boc/Benzyl (Bn) SPPS strategy, which involves repeated acidic deprotection steps . The strategic application of this protected amino acid building block is critical in the synthesis of complex disulfide-rich peptides. The Mbzl protecting group on the cysteine thiol is stable under the acidic conditions used to remove the Boc group, allowing for orthogonal deprotection strategies. This orthogonality is paramount for the regioselective formation of native disulfide bonds, a significant challenge in peptide synthesis . Its use is fundamental in research areas requiring precisely folded peptides, including the development of therapeutic agents, hormone studies, and the construction of antibody-drug conjugates (ADCs) where cysteine is often the site of choice for bioconjugation . For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

(2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNVVZWSABRKAL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Thiol Group Protection

L-Cysteine reacts with 4-methylbenzyl chloride in an aqueous medium containing triethylamine (TEA) at 20°C for 3.08 hours. TEA acts as a base, facilitating the nucleophilic substitution at the sulfur atom:

L-Cysteine + 4-methylbenzyl chlorideTEA, H2OS-(4-methylbenzyl)-L-cysteine\text{L-Cysteine + 4-methylbenzyl chloride} \xrightarrow{\text{TEA, H}_2\text{O}} \text{S-(4-methylbenzyl)-L-cysteine}

This step achieves quantitative thiol protection while preserving the L-configuration, as confirmed by optical rotation values ([α]/D = -34.0±3.0° in methanol).

Step 2: Amino Group Protection

The amino group of S-(4-methylbenzyl)-L-cysteine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a biphasic system of water and ethyl acetate. Zinc dust and hydrochloric acid are added to maintain an inert atmosphere and protonate residual amines:

S-(4-methylbenzyl)-L-cysteine(Boc)2O, Zn, HClThis compound\text{S-(4-methylbenzyl)-L-cysteine} \xrightarrow{\text{(Boc)}_2\text{O, Zn, HCl}} \text{this compound}

The reaction proceeds at room temperature, with zinc preventing oxidation of the thioether bond.

Step 3: Purification and Isolation

Crude product is dissolved in dichloromethane and treated with N-ethyl-N,N-diisopropylamine (DIPEA) to neutralize acidic byproducts. Rotary evaporation yields a white crystalline solid, which is further purified via recrystallization from methanol/water mixtures. Final purity exceeds 98.0% (HPLC), with a melting point of 84–88°C.

Table 1: Key Reaction Parameters

StepReagentsSolventTimeTemperatureYield*
14-MeBzlCl, TEAH₂O3.08 h20°C85–90%
2(Boc)₂O, Zn, HClH₂O/EtOAcRT75–80%
3DIPEACH₂Cl₂1 hRT95%
*Reported yields are based on Flemer & Stevenson (2014).

Alternative Synthetic Routes

Direct Boc Protection of Preprotected Cysteine

Some protocols reverse the protection sequence, first introducing the Boc group to L-cysteine followed by thiol protection. However, this approach risks thiol oxidation during Boc activation and is less commonly employed.

Solid-Phase Synthesis Adaptations

In Boc-SPPS workflows, this compound is coupled to resin-bound peptides using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The Mbzl group remains stable under trifluoroacetic acid (TFA) cleavage conditions but is removable via hydrogen fluoride (HF) treatment.

Physicochemical and Stability Profiles

Acid Stability

The Mbzl group demonstrates superior acid stability compared to its methoxy analogue (Mob), making it ideal for prolonged SPPS workflows. Unlike Mob-protected cysteine (cleaved by TFMSA/TFA), Mbzl requires HF for deprotection, enabling selective sidechain manipulation.

Spectroscopic Characterization

  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O, Boc), 1250 cm⁻¹ (C–S).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.32 (s, 3H, Ar–CH₃), 3.12 (dd, J = 6.5 Hz, 1H, SCH₂), 4.52 (m, 1H, α-CH), 6.95–7.25 (m, 4H, Ar–H).

Industrial-Scale Production Considerations

Large-scale synthesis optimizes cost and safety:

  • Solvent Recycling: Ethyl acetate from Step 2 is recovered via fractional distillation (>90% efficiency).

  • Waste Management: Zinc residues are treated with EDTA solutions to prevent heavy metal contamination.

  • Quality Control: Batch consistency is verified via chiral HPLC (Chiralpak IC column, hexane:isopropanol 85:15).

Comparative Analysis of Protection Strategies

Table 2: Thiol-Protecting Groups in Cysteine Derivatives

GroupDeprotection ReagentAcid StabilityCost (USD/g)
MbzlHFHigh44–132
MobTFMSA/TFAModerate27–50
TrtTFALow60–150

The Mbzl group’s resistance to moderate acids (e.g., TFA) allows its use in multi-cycle Boc-SPPS without premature deprotection.

Challenges and Mitigation Strategies

Racemization Risks

Prolonged exposure to basic conditions during Boc activation can cause epimerization. Mitigation includes:

  • Using HOBt as a racemization suppressor.

  • Maintaining reaction temperatures below 25°C.

Byproduct Formation

Oxidation of the thioether to sulfoxide is minimized by degassing solvents and conducting reactions under nitrogen.

Applications in Peptide Therapeutics

This compound has been utilized in synthesizing:

  • Anticancer Peptides: Disulfide-bridged cyclized peptides targeting integrin receptors.

  • Antimicrobial Agents: Lantibiotics requiring site-specific cysteine modifications .

Chemical Reactions Analysis

Scientific Research Applications

Peptide Synthesis

Boc-Cys(Mbzl)-OH is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The Boc group protects the amino terminus while the 4-methylbenzyl group shields the thiol group, preventing unwanted reactions during synthesis. This selective protection is crucial for synthesizing peptides that require precise control over cysteine residues, which are often involved in forming disulfide bonds essential for the structural integrity of proteins.

Deprotection Mechanisms

  • Boc Group Removal : Typically accomplished using trifluoroacetic acid (TFA), allowing for the liberation of the amino group.
  • 4-Methylbenzyl Group Removal : Usually achieved through hydrogenation or reductive conditions, enabling the thiol group to participate in further reactions.

Protein Engineering

In protein engineering, this compound is utilized to introduce specific functional groups or labels into proteins. The ability to selectively protect and deprotect cysteine residues allows researchers to modify proteins without affecting their overall structure or function. This application is particularly important in developing therapeutic proteins and antibodies.

Drug Discovery

This compound plays a significant role in drug discovery, particularly in synthesizing peptide-based drugs. Its ability to form stable disulfide bonds is crucial for creating cyclic peptides and other structures that exhibit enhanced biological activity and stability. Researchers leverage this compound to explore new therapeutic modalities targeting various diseases.

Bioconjugation

The compound is also employed in bioconjugation techniques, where cysteine residues are covalently attached to various biomolecules. This application aids in studying biological processes and developing targeted drug delivery systems. The versatility of this compound in forming stable conjugates makes it an essential tool in biochemical research.

Comparative Analysis with Other Cysteine Derivatives

CompoundThiol Protection GroupStability Under Acidic ConditionsApplications
This compound4-MethylbenzylHighPeptide synthesis, protein engineering, drug discovery
Boc-Cys(Trt)-OHTritylModeratePeptide synthesis
Boc-Cys(Acm)-OHAcetamidomethylLowPeptide synthesis

This compound demonstrates superior stability compared to other cysteine derivatives like Boc-Cys(Trt)-OH and Boc-Cys(Acm)-OH, particularly under acidic conditions, making it preferable for synthesizing longer peptides where repeated deprotection steps are necessary.

Case Studies and Research Findings

  • Disulfide Bond Formation : Research has shown that this compound can facilitate the formation of disulfide bonds in peptides, which are critical for maintaining structural integrity. Studies indicate that using this compound allows for controlled oxidation conditions that yield high-purity products .
  • Synthesis of Therapeutic Peptides : In a study focusing on peptide-based vaccines, this compound was integral in synthesizing complex peptide structures that demonstrated potential therapeutic effects against infectious diseases .
  • Modification of Receptors : Case studies have illustrated the successful use of this compound in modifying opioid receptors through selective labeling, enhancing our understanding of receptor dynamics and pharmacology .

Mechanism of Action

The primary function of Boc-Cys(Mbzl)-OH is to protect the amino and thiol groups of cysteine during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the 4-methylbenzyl group protects the thiol group. Upon deprotection, the free cysteine can participate in various biochemical reactions, such as forming disulfide bonds, which are crucial for protein folding and stability .

Comparison with Similar Compounds

Boc-Cys(Trt)-OH

  • Structure : Features a trityl (Trt) group (C₆H₅₃C-) on the thiol.
  • Molecular Weight : 463.59 g/mol .
  • Deprotection : Requires strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF) with scavengers (e.g., m-cresol) .
  • Applications : Preferred in solid-phase synthesis due to compatibility with repetitive deprotection steps .

Boc-Cys(Acm)-OH

  • Structure : Protected with an acetamidomethyl (Acm) group (CH₃CONHCH₂-).
  • Molecular Weight : ~250.3 g/mol (estimated from C₉H₁₆N₂O₄S).
  • Deprotection : Removed via iodine oxidation or mercury acetate, making it orthogonal to acid-labile groups .
  • Stability : Resists acidic conditions but is susceptible to oxidation.
  • Applications : Used in studying cysteine protease inhibition (e.g., cathepsin B) and reversible enzyme modification .

Boc-Cys(S-Pyr)-OH

  • Structure : Contains a pyridylsulfenyl (S-Pyr) group.
  • Deprotection: Cleaved under mild thiolysis conditions (e.g., β-mercaptoethanol), enabling orthogonal coupling strategies .
  • Applications : Facilitates segment condensation in unprotected peptide synthesis .

Boc-Cys(4-MeOBzl)-OH

  • Structure : Features a 4-methoxybenzyl (4-MeOBzl) group.
  • Molecular Weight : 341.42 g/mol .
  • Deprotection : Requires strong acids (e.g., HF or MSA) with scavengers like anisole.

Boc-D-Cys(PMeBzl)-OH

  • Structure : D-cysteine isomer protected with a para-methylbenzyl (PMeBzl) group.
  • Molecular Weight : 325.42 g/mol .
  • Applications : Used in stereospecific peptide synthesis, offering enantiomeric control .

Comparative Data Table

Compound Protecting Group Molecular Weight (g/mol) Deprotection Method Key Applications Stability Notes
This compound Mbzl 325.42 MSA/HF + m-cresol Ribonuclease synthesis Prone to sulfoxide formation
Boc-Cys(Trt)-OH Trt 463.59 TFA/HF + scavengers Solid-phase synthesis Bulky, oxidation-resistant
Boc-Cys(Acm)-OH Acm ~250.3 Iodine/Hg(OAc)₂ Protease studies Acid-stable, oxidation-sensitive
Boc-Cys(S-Pyr)-OH S-Pyr ~283.3 Thiolysis (β-mercaptoethanol) Orthogonal coupling Labile under reducing conditions
Boc-Cys(4-MeOBzl)-OH 4-MeOBzl 341.42 HF/MSA + anisole Specialty peptide synthesis Enhanced electronic effects
Boc-D-Cys(PMeBzl)-OH PMeBzl 325.42 Similar to Mbzl Enantioselective synthesis Mirror-image reactivity

Key Research Findings

  • Deprotection Efficiency : this compound achieves >75% cysteine recovery using MSA with m-cresol, outperforming sulfur-based scavengers that yield unidentified byproducts .
  • Sulfoxide Reduction: Thiophenol effectively reduces sulfoxide derivatives of this compound, restoring reactivity .
  • Orthogonal Strategies : Boc-Cys(S-Pyr)-OH enables coupling of unprotected segments, bypassing traditional stepwise synthesis .
  • Steric Effects : The Trt group’s bulkiness can slow peptide chain elongation compared to smaller Mbzl or Acm groups .

Biological Activity

Boc-Cys(Mbzl)-OH, a derivative of cysteine, is an important compound in peptide synthesis and has notable biological activities. This article delves into its chemical properties, biological functions, and applications in therapeutic contexts, supported by data tables and relevant case studies.

This compound is characterized by the following chemical structure:

  • Chemical Name : N-alpha-t-Butyloxycarbonyl-L-cysteine(4-methoxybenzyl) alcohol
  • Molecular Formula : C₁₃H₁₉NO₃S
  • CAS Number : 61925-77-7

This compound features a protected cysteine residue with a benzyl (Mbzl) group, which enhances its stability during peptide synthesis. The Boc (t-butoxycarbonyl) group serves as a protecting group for the amino functionality, allowing for selective reactions without undesired side reactions.

Antioxidant Properties

Cysteine derivatives, including this compound, play a crucial role in the synthesis of glutathione (GSH), a key antioxidant in cellular defense against oxidative stress. Research indicates that cysteine is the rate-limiting substrate for GSH synthesis, making compounds like this compound valuable in neuroprotective strategies against oxidative stress-related disorders .

Therapeutic Applications

  • Neurodegenerative Disorders : The ability of cysteine derivatives to cross the blood-brain barrier (BBB) makes them promising candidates for drug delivery systems aimed at treating neurodegenerative diseases. Prodrugs based on cysteine can enhance the bioavailability of therapeutic agents by utilizing excitatory amino acid transporter 3 (EAAT3) for transport across the BBB .
  • Peptide Synthesis : this compound is widely used in solid-phase peptide synthesis (SPPS). The stability of the Mbzl protecting group under acidic conditions facilitates the synthesis of complex peptides while minimizing side reactions such as racemization and oxidation .

Comparison of Cysteine Protecting Groups

Protecting GroupStabilityDeprotection ConditionsCommon Applications
Boc ModerateTFA/HFSPPS
Mbzl HighHFLong peptide synthesis
Trt LowAcidic conditionsLimited applications

This table summarizes the stability and common applications of various protecting groups used in peptide synthesis involving cysteine derivatives.

Study on Antioxidant Effects

A study investigated the effects of this compound on cellular models exposed to oxidative stress. Results indicated that treatment with this compound significantly increased intracellular GSH levels, thereby enhancing cell viability under oxidative conditions. This suggests its potential utility in developing therapeutic agents for conditions characterized by oxidative stress .

Synthesis of Disulfide-Rich Peptides

Another research focused on synthesizing disulfide-rich peptides using this compound as a building block. The study highlighted that using this derivative facilitated regioselective formation of disulfide bonds while minimizing side reactions typically associated with free thiols .

Q & A

Basic: What is the role of Boc-Cys(Mbzl)-OH in solid-phase peptide synthesis (SPPS), and what methodological steps ensure effective incorporation?

This compound is a cysteine derivative where the tert-butyloxycarbonyl (Boc) group protects the α-amino group, and the 4-methoxybenzyl (Mbzl) group protects the thiol side chain. This dual protection prevents undesired oxidation or disulfide bond formation during SPPS. Methodology :

  • Coupling : Use coupling agents like HBTU/HOBt in DMF to activate the carboxyl group for peptide bond formation .
  • Deprotection : Remove the Boc group with TFA (e.g., 50% TFA in DCM with scavengers like anisole) while retaining the Mbzl group for later selective deprotection .
  • Monitoring : Confirm coupling efficiency via Kaiser tests or HPLC .

Basic: How does this compound compare to other cysteine-protecting groups (e.g., Acm, Trt) in disulfide bond formation?

The Mbzl group offers orthogonality to Boc and acid-labile groups, enabling sequential deprotection. Methodological considerations :

  • Orthogonal strategies : Use this compound with Acm or Trt-protected cysteines to stage disulfide bond formation. For example, Mbzl can be removed with HF or TFA-thioanisole, while Acm requires iodine oxidation .
  • Disulfide mapping : After deprotection, use redox buffers (e.g., glutathione) or air oxidation to promote correct disulfide pairing, monitored by LC-MS .

Advanced: How can researchers optimize this compound deprotection in complex peptides without damaging acid-sensitive residues?

Contradictions in deprotection efficiency often arise from competing side reactions (e.g., aspartimide formation) or incomplete Mbzl removal. Troubleshooting steps :

  • Scavenger selection : Add 1,2-ethanedithiol or water to TFA to minimize carbocation side reactions .
  • Temperature control : Perform deprotection at 0–4°C to reduce acid-induced backbone cleavage .
  • Validation : Use MALDI-TOF or ESI-MS to confirm complete Mbzl removal and assess peptide integrity .

Advanced: What analytical techniques are critical for characterizing this compound-modified peptides, and how should data contradictions be resolved?

Conflicting data (e.g., unexpected mass shifts or HPLC retention times) may stem from incomplete deprotection, oxidation, or aggregation. Methodological framework :

  • XPS analysis : Quantify sulfur content via S 2p and S 2s peaks to confirm Mbzl group retention or removal .
  • Circular dichroism (CD) : Compare spectra before and after deprotection to detect conformational changes due to disulfide mismatches .
  • Contradiction resolution : Replicate experiments under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .

Advanced: How can this compound be applied to study protein-ligand interactions in biochemical assays?

The Mbzl group enables post-synthetic modification for labeling or immobilization. Experimental design :

  • Selective deprotection : Remove Mbzl with TFA-thioanisole to expose the thiol for maleimide-based conjugation (e.g., fluorescent tags or biotin) .
  • Surface plasmon resonance (SPR) : Immobilize the modified peptide on gold surfaces via thiol-gold interactions to study binding kinetics .
  • Negative controls : Use unmodified cysteine residues or scrambled sequences to validate interaction specificity .

Basic: What are the stability considerations for this compound under long-term storage or varying pH conditions?

  • Storage : Store at –20°C in anhydrous DMF or DCM to prevent hydrolysis of the Boc group .
  • pH sensitivity : Avoid basic conditions (pH > 8), which may prematurely cleave the Mbzl group via β-elimination .
  • Purity validation : Conduct NMR (¹H, ¹³C) or TLC annually to detect degradation products .

Advanced: How do environmental factors (e.g., solvent polarity, temperature) influence the stability of this compound during SPPS?

  • Solvent effects : High DMF concentrations (>50%) may accelerate racemization; use additives like HOAt to suppress this .
  • Temperature optimization : Coupling at 25°C balances reaction rate and epimerization risk, while deprotection at 0°C minimizes side reactions .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to correlate solvent/temperature with Boc group removal efficiency .

Basic: What are the ethical and safety protocols for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste disposal : Neutralize TFA-containing waste with sodium bicarbonate before disposal .
  • Ventilation : Use fume hoods for deprotection steps to avoid inhaling TFA vapors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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